N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide
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Overview
Description
N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide: is an organic compound characterized by its unique structure, which includes a cyanoethyl group and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide typically involves the reaction of 2-cyclopropylcyclopropane-1-carboxylic acid with 1-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyano and cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The cyclopropyl ring may also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-(1-Cyanoethyl)formamide: Similar in structure but lacks the cyclopropyl ring.
N-(1-Cyanoethyl)-2-cyclopropylacetamide: Similar but with a different carboxamide group.
Uniqueness: N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is unique due to the presence of both the cyanoethyl group and the cyclopropyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(5-11)12-10(13)9-4-8(9)7-2-3-7/h6-9H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMVAPBFKIFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1CC1C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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